Cas no 526190-35-2 (4-acetamidophenyl N-methyl-N-phenylcarbamate)
4-acetamidophenyl N-methyl-N-phenylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- 4-(acetylamino)phenyl methyl(phenyl)carbamate
- Cambridge id 7183387
- Oprea1_203923
- Oprea1_663348
- MLS000113723
- HMS2160G17
- HMS3316K14
- 4-acetamidophenyl methyl(phenyl)carbamate
- SMR000109615
- 4-acetamidophenyl N-methyl-N-phenylcarbamate
- ST50487045
- N-[4-(N-methyl-N-phenylcarbamoyloxy)phenyl]acetamide
- Z274554466
-
- Inchi: 1S/C16H16N2O3/c1-12(19)17-13-8-10-15(11-9-13)21-16(20)18(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,17,19)
- InChI Key: PYTILJIFLOKCPS-UHFFFAOYSA-N
- SMILES: O(C(N(C)C1C=CC=CC=1)=O)C1C=CC(=CC=1)NC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 359
- XLogP3: 2.4
- Topological Polar Surface Area: 58.6
4-acetamidophenyl N-methyl-N-phenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1243-0142-2μmol |
4-acetamidophenyl N-methyl-N-phenylcarbamate |
526190-35-2 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1243-0142-5μmol |
4-acetamidophenyl N-methyl-N-phenylcarbamate |
526190-35-2 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1243-0142-10μmol |
4-acetamidophenyl N-methyl-N-phenylcarbamate |
526190-35-2 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1243-0142-20μmol |
4-acetamidophenyl N-methyl-N-phenylcarbamate |
526190-35-2 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1243-0142-1mg |
4-acetamidophenyl N-methyl-N-phenylcarbamate |
526190-35-2 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1243-0142-2mg |
4-acetamidophenyl N-methyl-N-phenylcarbamate |
526190-35-2 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1243-0142-3mg |
4-acetamidophenyl N-methyl-N-phenylcarbamate |
526190-35-2 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1243-0142-4mg |
4-acetamidophenyl N-methyl-N-phenylcarbamate |
526190-35-2 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1243-0142-5mg |
4-acetamidophenyl N-methyl-N-phenylcarbamate |
526190-35-2 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1243-0142-10mg |
4-acetamidophenyl N-methyl-N-phenylcarbamate |
526190-35-2 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
4-acetamidophenyl N-methyl-N-phenylcarbamate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-acetamidophenyl N-methyl-N-phenylcarbamate
Chemical Profile of 4-acetamidophenyl N-methyl-N-phenylcarbamate (CAS No. 526190-35-2)
4-acetamidophenyl N-methyl-N-phenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 526190-35-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This carbamate derivative exhibits a molecular structure that positions it as a versatile intermediate in the development of novel therapeutic agents. The presence of both an acetamide and a phenyl group in its backbone imparts unique reactivity, making it a valuable building block for medicinal chemists exploring new pharmacophores.
The compound’s chemical formula, C14H15NO2, reflects its composition and suggests potential applications in the synthesis of biologically active molecules. The carbamate functional group, specifically, is widely recognized for its role in drug design due to its ability to form stable amide bonds and participate in hydrogen bonding interactions. These characteristics are particularly relevant in the context of designing small-molecule inhibitors or modulators targeting specific biological pathways.
In recent years, there has been growing interest in carbamate-based compounds for their potential therapeutic applications. For instance, studies have highlighted the role of carbamates in developing antiviral and anti-inflammatory agents. The structural motif of 4-acetamidophenyl N-methyl-N-phenylcarbamate aligns with this trend, as it combines the pharmacologically favorable features of acetamide and phenyl rings. This combination has been explored in the synthesis of molecules with enhanced binding affinity to biological targets, such as enzymes or receptors.
One notable area where this compound has shown promise is in the development of enzyme inhibitors. Enzyme inhibition is a cornerstone strategy in drug discovery, aiming to modulate the activity of key biological enzymes involved in disease pathways. The acetamidophenyl moiety in 4-acetamidophenyl N-methyl-N-phenylcarbamate provides a suitable scaffold for designing molecules that can interact with enzyme active sites through hydrogen bonding and hydrophobic interactions. This has led to investigations into its potential as an inhibitor for enzymes such as carbonic anhydrase or proteases, which are implicated in various physiological and pathological processes.
The N-methyl-N-phenylcarbamate portion of the molecule further enhances its versatility. The methyl group can influence electronic properties, affecting the compound’s binding affinity and metabolic stability, while the phenyl ring contributes to hydrophobic interactions with biological targets. These features make 4-acetamidophenyl N-methyl-N-phenylcarbamate a compelling candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have also facilitated the study of this compound’s interactions with biological targets. Molecular docking simulations and virtual screening techniques have been employed to predict how 4-acetamidophenyl N-methyl-N-phenylcarbamate might bind to specific proteins or enzymes. These studies have provided insights into potential lead optimization strategies, helping researchers design derivatives with improved efficacy and selectivity.
In addition to its applications in drug discovery, this compound has relevance in materials science and industrial chemistry. Its unique structural features make it a candidate for use in polymer synthesis or as a precursor for more complex organic materials. The ability to functionalize both the acetamide and phenyl groups allows for diverse chemical modifications, enabling the creation of tailored compounds with specific properties.
The synthesis of 4-acetamidophenyl N-methyl-N-phenylcarbamate itself is an intriguing aspect from a synthetic chemistry perspective. Various synthetic routes have been reported, often involving multi-step processes that highlight the compound’s complexity and synthetic accessibility. These synthetic strategies not only provide access to the pure compound but also serve as models for developing new methodologies in organic synthesis.
The safety profile of 4-acetamidophenyl N-methyl-N-phenylcarbamate is another critical consideration. While not classified as hazardous under standard conditions, its reactivity and potential interactions with biological systems necessitate careful handling during research and development. Standard laboratory practices should be followed to ensure safe handling and storage.
In conclusion, 4-acetamidophenyl N-methyl-N-phenylcarbamate (CAS No. 526190-35-2) represents a fascinating compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features position it as a valuable intermediate for drug discovery efforts aimed at developing novel therapeutic agents targeting various diseases. Continued research into this compound promises to yield further insights into its potential applications and contribute to advancements in chemical biology.
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